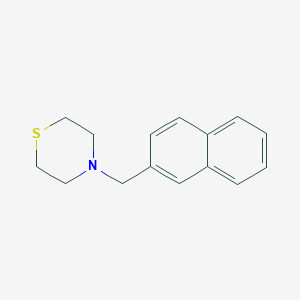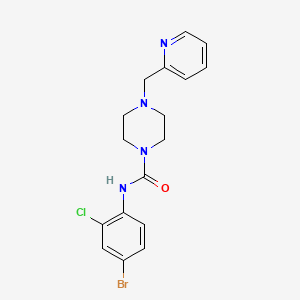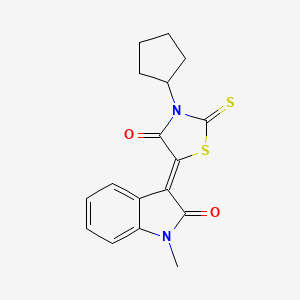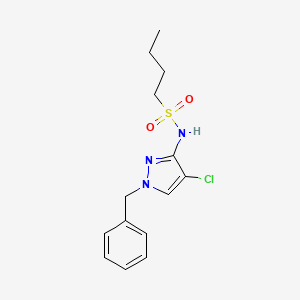
4-(2-naphthylmethyl)thiomorpholine
説明
4-(2-naphthylmethyl)thiomorpholine, also known as 'NMTM', is a chemical compound that belongs to the class of thiomorpholines. It is a heterocyclic compound that contains a sulfur atom and a morpholine ring. NMTM is widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
Synthesis and Antimicrobial Activity
Thiomorpholine derivatives, including structures similar to "4-(2-naphthylmethyl)thiomorpholine," have been synthesized for their potential antimicrobial properties. These compounds were developed through nucleophilic substitution reactions and tested for their activity against microbes. The synthesis process aimed to increase the bioavailability and reduce microbial resistance by modifying the molecular structure to enhance its Log P value, indicating an increased ability to penetrate microbial cells D. Kardile & N. Kalyane, 2010.
Dye and Pigment Applications
Naphthalimide derivatives, related to "this compound," have been utilized in the synthesis of dyes and pigments, particularly for synthetic polymer fibers. These derivatives, through condensation reactions, produce colors ranging from yellow to orange, highlighting their significance in developing new materials for textile and related industries A. T. Peters & M. Bide, 1985.
Electronic and Photophysical Applications
Research into 1,10-phenanthroline derivatives, akin to "this compound," has revealed their potential as versatile materials for electronic applications. These compounds exhibit high thermal stability, large electron mobility, and excellent n-doping ability, making them suitable for organic light-emitting diodes (OLEDs) and other electronic devices. The development of such materials contributes to the advancement of electronic and photonic technologies Zhengyang Bin et al., 2020.
Organic Light-Emitting Diode (OLED) Applications
Naphthalimide derivatives have also been explored for their use in OLED applications, particularly as red-emissive materials. Through molecular engineering, these compounds have been designed to achieve improved chromaticity and reduced concentration quenching, demonstrating their potential in enhancing the performance and efficiency of OLEDs Shuai Luo et al., 2015.
Catalysis and Polymerization
Further research into thiomorpholine and naphthalene derivatives has highlighted their utility in catalytic processes and polymerization reactions. These compounds have been employed as catalysts in enantioselective hydroboration of olefins, showcasing the versatility of naphthalene-based derivatives in synthetic chemistry and their contribution to developing new catalytic methodologies M. McCarthy et al., 2000.
特性
IUPAC Name |
4-(naphthalen-2-ylmethyl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-2-4-15-11-13(5-6-14(15)3-1)12-16-7-9-17-10-8-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCZWQSDBHQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2,5-difluorobenzamide](/img/structure/B4577187.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4577191.png)
![1-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4577198.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4577203.png)
![1-butyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4577211.png)

![1-[(3-methylbenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4577234.png)

![ethyl 5-({[4-(4-chloro-1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4577240.png)

![N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4577245.png)
![N-(tert-butyl)-2-[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4577258.png)
![N-2-pyridinyl-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4577276.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4577278.png)
